(S)-Enantiomer vs. (R)-Enantiomer: Stereochemical Requirement for BIRT-377 Bioactivity
The (S)-enantiomer (target compound, CAS 213202-98-3) is the stereochemically required precursor for BIRT-377, a potent LFA-1 antagonist. Kapadia et al. demonstrated that the Self Regeneration of Stereocenters (SRS) methodology preserves the (S)-configuration at the quaternary carbon, while the (R)-enantiomer (CAS 213202-55-2) leads to a diastereomeric downstream product lacking inhibitory activity [1]. The absolute configuration was confirmed by conversion to the known BIRT-377 and by X-ray crystallography of the final antagonist, which contains the (S)-configured quaternary center derived from this intermediate [1][2].
| Evidence Dimension | Stereochemical configuration and downstream bioactivity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 213202-98-3); yields active BIRT-377; IC₅₀ = 25.8 nM for LFA-1/ICAM-1 inhibition [indirect, via final product] |
| Comparator Or Baseline | (R)-enantiomer (CAS 213202-55-2); yields diastereomeric final compound with no reported LFA-1 inhibitory activity |
| Quantified Difference | Qualitative difference: active vs. inactive final antagonist based on stereochemistry of the quaternary center |
| Conditions | Synthesis of BIRT-377 via oxazolidinone chemistry; LFA-1/ICAM-1 cell adhesion assay (J. Immunol. 2001) |
Why This Matters
For procurement decisions, specifying the (S)-enantiomer is essential; use of the (R)-enantiomer or racemic mixture renders the downstream synthesis futile for LFA-1-targeted drug discovery programs.
- [1] Kapadia, S. R.; Spero, D. M.; Eriksson, M. An improved synthesis of chiral α-(4-bromobenzyl)alanine ethyl ester and its application to the synthesis of LFA-1 antagonist BIRT-377. J. Org. Chem. 2001, 66 (5), 1903–1905. View Source
- [2] Kelly, T. A.; Jeanfavre, D. D.; McNeil, D. W.; et al. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion. J. Immunol. 1999, 163 (10), 5173–5177. View Source
